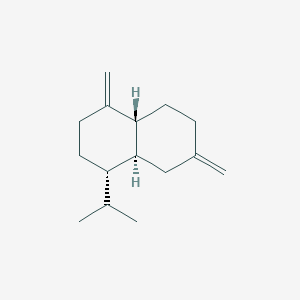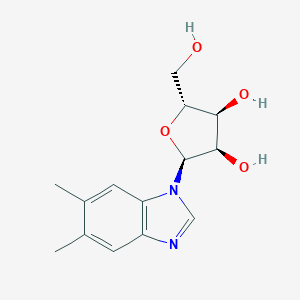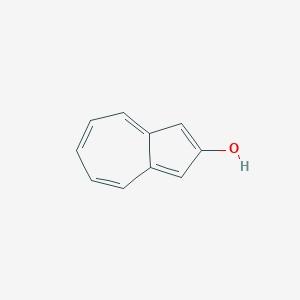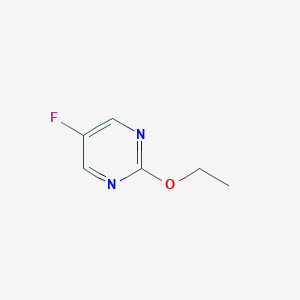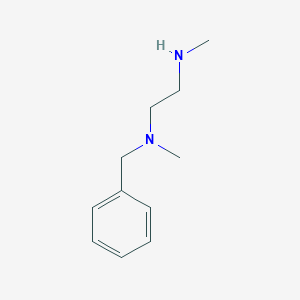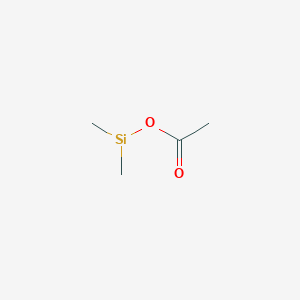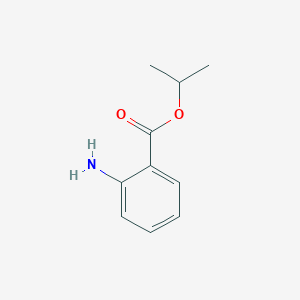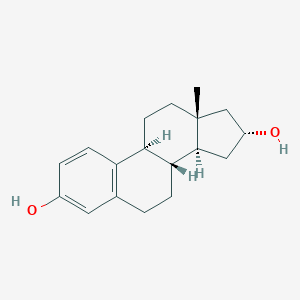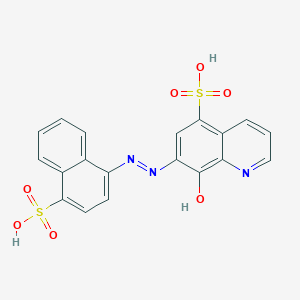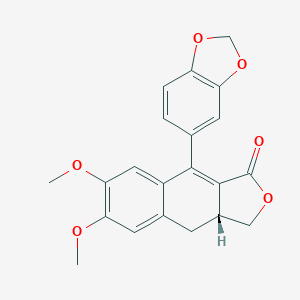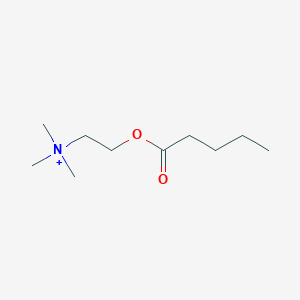
Pentanoylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoylcholine is a synthetic derivative of acetylcholine, which is a neurotransmitter that plays a key role in the regulation of various physiological processes. Pentanoylcholine is an important research tool used in the study of the cholinergic system and its role in various diseases and disorders.
Mécanisme D'action
Pentanoylcholine acts as a cholinergic agonist, which means it binds to and activates cholinergic receptors in the body. This leads to an increase in the release of acetylcholine, which in turn activates various physiological processes.
Biochemical and Physiological Effects
Pentanoylcholine has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine, which can lead to an increase in muscle contraction, heart rate, and blood pressure. It has also been shown to stimulate the release of certain hormones such as insulin and growth hormone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using pentanoylcholine in lab experiments is its specificity for cholinergic receptors. This allows researchers to study the effects of cholinergic agonists and antagonists on specific physiological processes. However, one limitation of using pentanoylcholine is its short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are several future directions for research involving pentanoylcholine. One area of interest is its potential use in the treatment of various diseases and disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a tool to study the effects of cholinergic agents on the immune system and inflammation. Additionally, further research is needed to understand the long-term effects of pentanoylcholine on various physiological processes.
Méthodes De Synthèse
Pentanoylcholine can be synthesized through a reaction between pentanoyl chloride and choline. The reaction is typically carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Pentanoylcholine is widely used in scientific research to study the cholinergic system and its role in various diseases and disorders. It is commonly used as a tool to investigate the effects of cholinergic agonists and antagonists on physiological processes such as muscle contraction, heart rate, and blood pressure.
Propriétés
Numéro CAS |
16597-24-3 |
|---|---|
Nom du produit |
Pentanoylcholine |
Formule moléculaire |
C10H22NO2+ |
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
trimethyl(2-pentanoyloxyethyl)azanium |
InChI |
InChI=1S/C10H22NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h5-9H2,1-4H3/q+1 |
Clé InChI |
NDWNNGOMAATBHL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC[N+](C)(C)C |
SMILES canonique |
CCCCC(=O)OCC[N+](C)(C)C |
Autres numéros CAS |
16597-24-3 |
Numéros CAS associés |
2963-75-9 (iodide) |
Synonymes |
pentanoylcholine pentanoylcholine iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




